1-Ethoxy-4-iodoisoquinoline
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Overview
Description
1-Ethoxy-4-iodoisoquinoline is an organic compound with the molecular formula C₁₁H₁₀INO . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-Ethoxy-4-iodoisoquinoline typically involves the iodination of isoquinoline derivatives. One common method includes the reaction of 1-ethoxyisoquinoline with iodine in the presence of an oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Ethoxy-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an aminoisoquinoline derivative .
Scientific Research Applications
1-Ethoxy-4-iodoisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Isoquinoline derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example, some isoquinoline derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1-Ethoxy-4-iodoisoquinoline can be compared with other isoquinoline derivatives such as:
Properties
Molecular Formula |
C11H10INO |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-ethoxy-4-iodoisoquinoline |
InChI |
InChI=1S/C11H10INO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |
InChI Key |
SUFBSEGYBGVMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C2=CC=CC=C21)I |
Origin of Product |
United States |
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